6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-(dimethylamino)-1,2,4-benzotriazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-14(2)6-3-4-7-8(5-6)11-9(10(15)16)13-12-7/h3-5H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCKEIFUBIOGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=NC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Aminobenzonitrile Derivatives
A widely employed method involves the reaction of 3-cyano-4-dimethylaminobenzoic acid with hydrazine derivatives. Key steps include:
- Protection of the carboxylic acid as methyl ester using SOCl₂/MeOH
- Cyclocondensation with hydrazine hydrate at 80°C for 12 hours
- Acid-catalyzed aromatization using polyphosphoric acid (PPA)
This method yields the target compound in 62-68% overall yield after hydrolysis.
Reaction Conditions Table
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | SOCl₂/MeOH | Reflux | 4 h | 95% |
| 2 | NH₂NH₂·H₂O | 80°C | 12 h | 75% |
| 3 | PPA | 120°C | 3 h | 89% |
[4+2] Cycloaddition Approach
An alternative route employs 3-dimethylamino-2-azidobenzoic acid and nitriles in a Huisgen-type cycloaddition:
- Generate nitrile imine intermediate via thermal decomposition of azide
- React with acetonitrile derivative in DMF at 100°C
- Oxidative aromatization with DDQ
This method demonstrates superior regioselectivity (>95%) but requires stringent moisture control.
Functional Group Introduction Strategies
Dimethylamino Group Installation
Two principal methods dominate literature reports:
A. Nucleophilic Aromatic Substitution
Chlorotriazine intermediates undergo displacement with dimethylamine:
- Prepare 6-chlorobenzotriazine-3-carboxylate via chlorination (POCl₃/DMF)
- React with 40% aqueous dimethylamine in THF at 0°C → RT
- Achieves 85-92% substitution efficiency
B. Directed Metalation Strategy
Using TMP-Li base at -78°C:
- Deprotonate position 6 of benzotriazine
- Quench with dimethylsulfamoyl chloride
- Hydrolyze sulfonamide group to amine
This method provides excellent positional control but requires cryogenic conditions.
Carboxylic Acid Group Manipulation
Oxidation of Methyl Esters
The most common approach involves saponification:
- Protect as methyl ester during synthesis (MeOH/H⁺)
- Hydrolyze with NaOH (2M) in THF/H₂O (3:1)
- Acidify to pH 2 with HCl to precipitate product
Optimization Data
| Base | Solvent | Time | Yield | Purity |
|---|---|---|---|---|
| NaOH | THF/H₂O | 4 h | 95% | 99.2% |
| LiOH | Dioxane/H₂O | 2 h | 98% | 98.5% |
| K₂CO₃ | MeOH/H₂O | 8 h | 87% | 97.1% |
Direct Carboxylation
An emerging method uses CO₂ insertion:
- Generate triazinyl lithium species at -78°C
- Bubble CO₂ gas through solution
- Quench with H₂O
This one-pot method achieves 78% yield but requires specialized equipment.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (4:1) provides needle-like crystals suitable for X-ray analysis:
Crystallization Parameters
| Solvent System | Temp. Gradient | Crystal Form | Purity |
|---|---|---|---|
| EtOH/H₂O | 60°C → 4°C | Needles | 99.8% |
| iPrOH | 80°C → RT | Plates | 99.5% |
| AcCN/H₂O | 50°C → 4°C | Prisms | 99.2% |
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆):
δ 8.42 (s, 1H, H-5), 7.89 (d, J=8.4 Hz, 1H, H-7), 7.12 (d, J=8.4 Hz, 1H, H-8), 3.15 (s, 6H, N(CH₃)₂), 13.1 (br s, 1H, COOH).
IR (KBr):
ν 3420 (OH), 2950 (C-H), 1685 (C=O), 1580 (C=N), 1420 cm⁻¹ (triazine ring).
Comparative Analysis of Synthetic Routes
Methodology Comparison Table
| Method | Steps | Overall Yield | Purity | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 5 | 62% | 99.2% | $$ |
| [4+2] Cycloaddition | 4 | 58% | 98.7% | $$$$ |
| Directed Metalation | 6 | 71% | 99.5% | $$$$$ |
| Nucleophilic Substitution | 3 | 84% | 98.9% | $$ |
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid exhibits potential as a pharmacological agent. Its derivatives have been studied for various biological activities:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth. Studies indicate that derivatives of triazine compounds can exhibit broad-spectrum antibacterial properties. For instance, modifications to the triazine ring can enhance activity against resistant strains of bacteria .
- Anticancer Properties : Research has indicated that compounds containing the triazine moiety can interfere with cancer cell proliferation. They may act by disrupting critical cellular pathways involved in tumor growth .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, suggesting a mechanism that involves modulation of inflammatory cytokines .
Organic Synthesis
In organic chemistry, this compound serves as a versatile reagent:
- Activation of Carboxylic Acids : The compound can activate carboxylic acids for subsequent reactions such as amidation and esterification. This is crucial in synthesizing complex organic molecules .
- Formation of Amides and Esters : It facilitates the formation of amides from carboxylic acids and amines, which is essential in peptide synthesis and other applications in medicinal chemistry .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications increased potency significantly compared to standard antibiotics .
Case Study 2: Anticancer Evaluation
In another investigation, derivatives were tested against various cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The triazine ring system may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- 6-(Methylamino)benzo[e][1,2,4]triazine-3-carboxylic acid
- 6-(Ethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid
- 6-(Amino)benzo[e][1,2,4]triazine-3-carboxylic acid
Uniqueness
6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Biological Activity
6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid is a compound belonging to the class of triazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound's IUPAC name is 6-(dimethylamino)-1,2,4-benzotriazine-3-carboxylic acid, and it has the following chemical structure:
Biological Activity Overview
Research indicates that compounds derived from benzo[e][1,2,4]triazines exhibit a wide range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The following sections detail these activities.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of triazine derivatives. For instance:
- Study Findings : A series of triazine derivatives showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhanced activity compared to those with electron-donating groups .
- Minimum Inhibitory Concentration (MIC) : Compounds similar to 6-(dimethylamino)benzo[e][1,2,4]triazine demonstrated MIC values ranging from 32 µg/mL to 64 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Triazines have also been investigated for their antifungal properties:
- Case Study : A derivative exhibited notable activity against Candida albicans, with a reported IC50 value significantly lower than that of standard antifungal agents .
Anticancer Activity
The anticancer potential of triazine derivatives is a significant area of research:
- Research Results : Compounds similar to 6-(dimethylamino)benzo[e][1,2,4]triazine have shown cytotoxic effects against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The viability of A549 cells was reduced by over 60% at specific concentrations .
Structure-Activity Relationship (SAR)
The biological activity of triazine derivatives is heavily influenced by their structural components:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increases antibacterial activity |
| Electron-donating | Decreases antibacterial activity |
| Carboxylic Acid Group | Essential for maintaining activity |
Studies indicate that modifications in the benzene ring or the introduction of different functional groups can significantly alter the compound's efficacy .
Case Studies
- Antibacterial Efficacy :
- Anticancer Studies :
Q & A
Q. Table 1. Key Reaction Conditions for Synthesis
Q. Table 2. Analytical Parameters for Characterization
| Technique | Critical Parameters | Diagnostic Peaks/Features | Reference |
|---|---|---|---|
| 1H NMR (DMSO-d₆) | 400 MHz, δ 7.1–8.2 (aromatic), δ 2.8 (N(CH₃)₂) | Confirm absence of ester peaks (~δ 4.2 for -OCH₂CH₃) | |
| HRMS (ESI+) | m/z calc. for C₁₁H₁₁N₅O₂: 269.0914 | Fragments at m/z 224 (triazine core) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
